molecular formula C15H19LiOSi2 B14228912 Lithium;diphenyl(trimethylsilyloxy)silanide CAS No. 823207-28-9

Lithium;diphenyl(trimethylsilyloxy)silanide

Cat. No.: B14228912
CAS No.: 823207-28-9
M. Wt: 278.4 g/mol
InChI Key: YYFNLWSNUVLMRD-UHFFFAOYSA-N
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Description

Lithium;diphenyl(trimethylsilyloxy)silanide is a chemical compound with the molecular formula C15H19LiOSi2. It is a member of the silanide family, which contains an anionic silicon (IV) center. This compound is known for its unique structure, where a lithium ion is coordinated to a diphenyl(trimethylsilyloxy)silanide anion. The compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;diphenyl(trimethylsilyloxy)silanide typically involves the reaction of diphenyl(trimethylsilyloxy)silane with a lithium reagent. One common method is the reaction of diphenyl(trimethylsilyloxy)silane with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent purity, to ensure high yield and purity of the product. The use of automated systems and reactors helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Lithium;diphenyl(trimethylsilyloxy)silanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halogens, acids, and other electrophiles. The reactions are typically carried out under inert conditions to prevent unwanted side reactions. Solvents like THF, hexane, and toluene are commonly used.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield silanols or siloxanes, while substitution reactions can produce various organosilicon compounds .

Scientific Research Applications

Lithium;diphenyl(trimethylsilyloxy)silanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of lithium;diphenyl(trimethylsilyloxy)silanide involves its ability to act as a nucleophile or reducing agent. The lithium ion can coordinate with various electrophiles, facilitating nucleophilic substitution reactions. The silanide anion can donate electrons to form new bonds, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;diphenyl(trimethylsilyloxy)silanide is unique due to its specific combination of diphenyl and trimethylsilyloxy groups, which provide distinct reactivity and stability compared to other silanides. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both academic and industrial research .

Properties

CAS No.

823207-28-9

Molecular Formula

C15H19LiOSi2

Molecular Weight

278.4 g/mol

IUPAC Name

lithium;diphenyl(trimethylsilyloxy)silanide

InChI

InChI=1S/C15H19OSi2.Li/c1-18(2,3)16-17(14-10-6-4-7-11-14)15-12-8-5-9-13-15;/h4-13H,1-3H3;/q-1;+1

InChI Key

YYFNLWSNUVLMRD-UHFFFAOYSA-N

Canonical SMILES

[Li+].C[Si](C)(C)O[Si-](C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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